Cas no 5395-10-8 (Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)-)
5395-10-8 structure
Product Name:Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)-
CAS-nummer:5395-10-8
MF:C18H13NOS
MW:291.366923093796
CID:383322
PubChem ID:219185
Update Time:2025-04-19
Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)-
- 7-Acetyl-7H-benzo(c)phenothiazine
- 7-Acetyl-7H-benzo[c]phenothiazine
- AC1L5681
- AC1Q5K13
- CTK4J9071
- NSC128
- NSC-128
- NSC 128
- DTXSID30202237
- 1-benzo[c]phenothiazin-7-ylethanone
- H4TZT2SDO1
- ETHANONE, 1-(7H-BENZO(C)PHENOTHIAZIN-7-YL)-
- 5395-10-8
- 1-(7H-BENZO(C)PHENOTHIAZIN-7-YL)ETHANONE
- UNII-H4TZT2SDO1
- 7H-BENZO(C)PHENOTHIAZINE, 7-ACETYL-
-
- Inchi: 1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3
- InChI-sleutel: DNMSLRGIMHCTLT-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2N(C(C)=O)C2C=CC3C=CC=CC=3C1=2
Berekende eigenschappen
- Exacte massa: 291.07189
- Monoisotopische massa: 291.07178521g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 412
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 45.6Ų
Experimentele eigenschappen
- PSA: 20.31
Ethanone,1-(7H-benzo[c]phenothiazin-7-yl)- Gerelateerde literatuur
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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